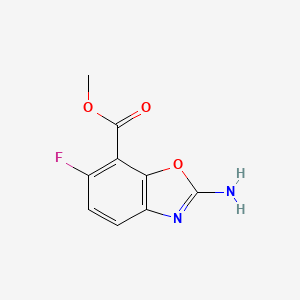

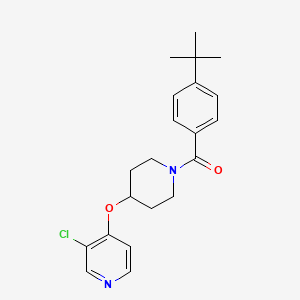

![molecular formula C15H14ClN3O2S B2494963 N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946341-88-4](/img/structure/B2494963.png)

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fused thiazolo[3,2-a]pyrimidinones, closely related to the compound of interest, involves using N-aryl-2-chloroacetamides as electrophilic building blocks. This method includes the formation of the target compound with acceptable yields through the elimination of by-products such as aniline or 2-aminobenzothiazole. Analytical and spectral studies, including single-crystal X-ray data, have confirmed the structure of these reaction products (Janardhan et al., 2014).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to N-(3-Chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide has been elucidated through comprehensive analytical techniques, including spectroscopy and crystallography. These studies have confirmed the expected molecular architecture, demonstrating the precision of synthetic strategies in achieving complex molecular frameworks (Janardhan et al., 2014).

Chemical Reactions and Properties

The chemical behavior of thiazolo[3,2-a]pyrimidinone derivatives encompasses a range of reactions, primarily focusing on their electrophilic characteristics and how these properties facilitate further chemical transformations. The ability to undergo various chemical reactions makes these compounds versatile intermediates in organic synthesis (Janardhan et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different chemical environments. These properties are determined through a combination of experimental techniques, providing essential information for handling and applying these chemicals in practical settings (Janardhan et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group transformations, define the utility of the this compound and related compounds in synthetic chemistry. These properties are pivotal in designing reaction pathways and selecting suitable conditions for achieving desired chemical modifications (Janardhan et al., 2014).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(3-chloro-4-methylphenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound involved in the synthesis of thiazolo[3,2-a]pyrimidinone derivatives, which have been explored for their potential pharmaceutical applications. A synthetic approach that leverages N-aryl-2-chloroacetamides as doubly electrophilic building blocks has been described, demonstrating the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products with acceptable yields. This method represents a crucial step in the development of novel compounds with potential biological activities (Janardhan, B., Srinivas, B., Rajitha, B., & Péter, Á., 2014).

Antimicrobial Activity

The structural framework of thiazolo[3,2-a]pyrimidine derivatives has been linked to antimicrobial properties. For instance, novel thienopyrimidine linked rhodanine derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing efficacy against bacterial strains such as E. coli and B. subtilis. This indicates the potential of thiazolo[3,2-a]pyrimidine derivatives in contributing to the development of new antimicrobial agents (Kerru, N., Maddila, S., Maddila, S., Sobhanapuram, S., & Jonnalagadda, S., 2019).

Antitumor and Anti-inflammatory Properties

The chemical scaffold of thiazolo[3,2-a]pyrimidine has been explored for its antitumor and anti-inflammatory activities. Research into pyrazolo[3,4-d]pyrimidine derivatives, which share a similar structural motif, has shown promising antitumor activity against human breast adenocarcinoma cell lines. This suggests that modifications of the thiazolo[3,2-a]pyrimidine core could yield compounds with significant antitumor efficacy (El-Morsy, A., El-Sayed, M., & Abulkhair, H. S., 2017). Furthermore, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized and shown significant anti-inflammatory activity, highlighting the therapeutic potential of thiazolo[3,2-a]pyrimidine derivatives in treating inflammation (Sunder, K., & Maleraju, J., 2013).

Propiedades

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O2S/c1-9-2-3-10(6-12(9)16)18-13(20)7-11-8-22-15-17-5-4-14(21)19(11)15/h2-6,11H,7-8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBMPTCGHOOIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2CSC3=NC=CC(=O)N23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

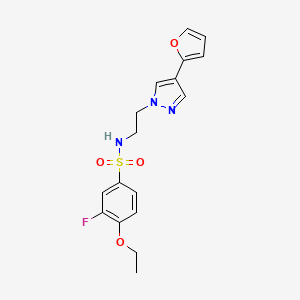

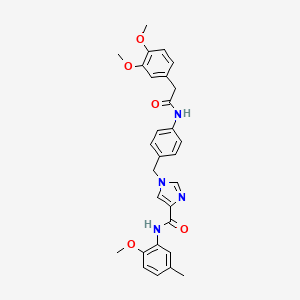

![Benzo[d][1,3]dioxol-5-yl(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2494882.png)

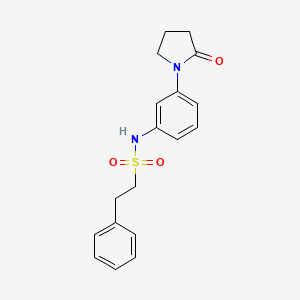

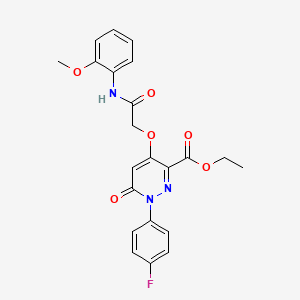

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-fluorophenyl)acetate](/img/structure/B2494883.png)

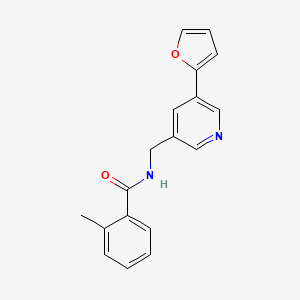

![3-{4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2494889.png)

![8-(2-ethoxyphenyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2494892.png)

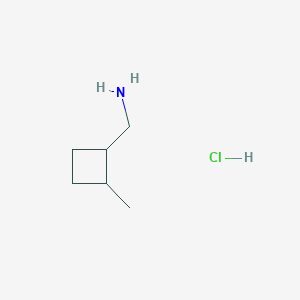

![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2494895.png)

![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2494896.png)